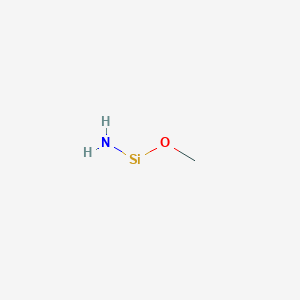

Amino methoxy silane

Description

Structure

2D Structure

Properties

CAS No. |

64051-31-6 |

|---|---|

Molecular Formula |

CH5NOSi |

Molecular Weight |

75.142 g/mol |

InChI |

InChI=1S/CH5NOSi/c1-3-4-2/h2H2,1H3 |

InChI Key |

OHAPIZYOVBUCCX-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]N |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry of Methoxy Functionalized Aminosilanes

Solution-Phase Synthetic Pathways for Aminopropyltrimethoxysilane Derivatives

Solution-phase synthesis offers a versatile and scalable approach for producing aminosilane-functionalized materials. This method typically involves the hydrolysis and condensation of aminosilane (B1250345) precursors in a solvent system.

Controlled Hydrolysis and Condensation Protocols

The synthesis of aminopropyltrimethoxysilane (APTMS) derivatives in solution hinges on the controlled hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH), followed by their condensation to form siloxane (Si-O-Si) bonds. This process can occur between silane (B1218182) molecules, leading to oligomers and polymers, or with hydroxyl groups on a substrate surface for covalent attachment. nih.govresearchgate.net The bifunctional nature of APTMS, with its aminopropyl group and trimethoxysilyl group, allows it to control the formation of a siloxane polymer through these reactions. nih.gov

The reaction is a complex, multi-step process:

Hydrolysis: The methoxy groups (-OCH3) react with water to form silanol (B1196071) groups (-OH) and methanol. nih.gov The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts. researchgate.netcfmats.com

Condensation: The newly formed silanol groups can then condense with other silanol groups (either on other silane molecules or on a substrate) to form stable siloxane bonds, releasing water in the process. nih.govmdpi.com

Phase Separation: As the siloxane network grows, it may become insoluble in the solvent, leading to phase separation. nih.gov

Studies have shown that acetone (B3395972) can promote the formation of siloxane polymers in solvents like chloroform (B151607) and acetone, but not in water. nih.gov The amine groups in APTMS can also participate in reactions, such as forming imine linkages, which can be involved in the synthesis of hybrid materials like gold nanoparticles. nih.gov

Influence of Reaction Conditions on Oligomerization and Network Formation

The extent of oligomerization and the structure of the resulting siloxane network are highly dependent on the reaction conditions. Key factors include:

pH: The hydrolysis of silane coupling agents is slowest at a neutral pH of 7. Both acidic and alkaline conditions catalyze the reaction. For non-amino silanes, adjusting the pH to 3-5 with an acid is common practice. cfmats.com

Temperature: Higher temperatures generally increase the rate of both hydrolysis and condensation. cfmats.com

Solvent: The choice of solvent is critical. Anhydrous solvents like toluene (B28343) are often used to control the extent of polymerization. nih.gov The presence of co-solvents like ethanol (B145695) can delay the hydrolysis reaction. researchgate.net

Concentration: Higher concentrations of the silane coupling agent can accelerate the hydrolysis reaction but also increase the rate of self-polymerization. cfmats.com

Water Content: The amount of water available dictates the number of methoxy groups that are hydrolyzed. Inadequate water can lead to incomplete hydrolysis. nih.gov

The structure of the resulting siloxane network can range from linear chains to more complex, cross-linked three-dimensional structures. For instance, in the modification of cellulose (B213188) nanofibrils, the use of ethanol-based reactions led to a higher proportion of dimer (T¹) structures compared to ethanol-water mixtures. mdpi.com The formation of cyclic siloxane structures has also been observed. researchgate.net

| Reaction Condition | Influence on Oligomerization and Network Formation |

| pH | Catalyzes hydrolysis at acidic or alkaline values, slowest at neutral pH. cfmats.com |

| Temperature | Higher temperatures accelerate both hydrolysis and condensation rates. cfmats.com |

| Solvent | Anhydrous solvents like toluene help control polymerization. Co-solvents can affect reaction rates. nih.govresearchgate.net |

| Concentration | Higher concentrations increase reaction rates but also promote self-polymerization. cfmats.com |

| Water Content | Determines the extent of hydrolysis; insufficient water leads to incomplete reaction. nih.gov |

Vapor-Phase Deposition Techniques for Aminosilane Layers

Vapor-phase deposition offers a more controlled method for creating thin, uniform aminosilane layers on surfaces, often resulting in monolayer or near-monolayer coverage. nih.govnih.gov This approach is generally less sensitive to variations in humidity and reagent purity compared to solution-phase methods. nih.govscispace.com

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) involves exposing a substrate to the vapor of the aminosilane precursor in a controlled environment, typically at elevated temperatures and low pressure. nih.govbitalux.eu This method has been successfully used to deposit covalently bonded monolayers of various aminosilanes, including (3-aminopropyl)triethoxysilane (APTES) and its derivatives, onto silicon dioxide surfaces. nih.govbitalux.eu

Key findings from CVD studies include:

CVD can produce extremely smooth films with low surface roughness, comparable to a clean oxide surface. nih.gov

The surface coverage can remain relatively constant over a wide range of aminosilane gas phase concentrations. nih.govbitalux.eu

The nature of the aminosilane influences the surface properties. For example, aminosilanes with bulkier side groups, like isopropyl groups, can lead to more hydrophobic and hydrolytically stable films. scispace.comnih.gov

A typical CVD process involves cleaning and dehydrating the substrate, followed by exposure to the aminosilane vapor in a sealed chamber for a specific reaction time. bitalux.eu Post-deposition purging with an inert gas helps remove unreacted molecules. bitalux.eu

| Aminosilane | Deposition Method | Film Thickness (Å) | Water Contact Angle (°) | Surface Roughness (nm) |

| APTES | Vapor-Phase | 4.2 ± 0.3 | 40 ± 1 | 0.2 |

| APMDES | Vapor-Phase | 5.4 ± 0.1 | 53.9 ± 0.7 | 0.2 |

| APDMES | Vapor-Phase | 4.6 ± 0.2 | 59.0 ± 0.8 | 0.2 |

| APTES | Aqueous Solution | Varies | ~40 | 0.2 |

| APDMES | Toluene Solution | Varies | ~59 | 0.26 |

| Data compiled from a comparative study of solution-phase and vapor-phase deposition. nih.gov |

Plasma-Facilitated In Situ Grafting Methods

Plasma-facilitated grafting is another vapor-phase technique that utilizes plasma to activate the substrate surface and/or the aminosilane precursor, promoting covalent attachment. researchgate.netmdpi.com This method can be particularly effective for modifying inert polymer surfaces.

Two main approaches are employed:

Grafting-from: The substrate is first treated with plasma to create active sites, followed by the introduction of the aminosilane vapor. researchgate.net

Grafting-onto: The aminosilane is introduced into the plasma, and the activated species are deposited onto the substrate. researchgate.net

Studies comparing CVD with plasma-facilitated in situ grafting of (3-aminopropyl)trimethoxysilane (APTMS) on a polyethylene (B3416737) substrate revealed that the plasma grafting-from approach resulted in the highest attachment efficiency. researchgate.net The resulting APTMS layers tended to form multilayer structures rather than monolayers, leading to hydrophobic surfaces. researchgate.netpreprints.org

Novel Synthetic Routes for Hybrid Aminosilane Architectures

Research into novel synthetic routes aims to create hybrid aminosilane architectures with tailored properties for specific applications. These approaches often involve combining aminosilanes with other materials or employing innovative reaction schemes.

One area of exploration is the synthesis of hybrid organic-inorganic networks. For example, silane-modified polyurethanes can be created by reacting an isocyanate-terminated polyurethane prepolymer with an aminosilane, forming urea (B33335) bonds. mdpi.com This results in a chemically linked network with enhanced thermal stability and tensile strength. mdpi.com

Another approach involves the synthesis of hybrid nanoparticles. Amino-modified silica (B1680970) nanoparticles can be prepared via a sol-gel process using a mixture of tetraethoxysilane (TEOS) and aminopropyltriethoxysilane (APTES). researchgate.net The APTES can act as a catalyst for the hydrolysis and condensation of both silanes. researchgate.net These hybrid nanoparticles can then be used as building blocks for more complex structures, such as mesoporous gold iron oxide nanoconstructs for catalytic applications. rsc.org

Furthermore, the modification of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane through condensation reactions with various carbonyl compounds introduces azomethine groups, leading to Schiff base modified silanes. ias.ac.in These can be further reacted to form silatranes, which are compounds with an intramolecular N→Si dative bond, exhibiting unique structural and potentially biological properties. ias.ac.in

The development of multifunctionalized mesoporous silica nanoparticles is another active area of research. acs.org Different functional groups can be selectively introduced onto the inner and outer surfaces of these nanoparticles using a combination of co-condensation and post-grafting techniques with various aminosilanes. acs.org

Inverse Vulcanization for Post-Polymerization Modification

Inverse vulcanization is a process that utilizes elemental sulfur, an abundant industrial byproduct, to create high-sulfur-content polymers. d-nb.info This method involves the reaction of molten sulfur with unsaturated organic crosslinkers. d-nb.info A key challenge in this field has been the limited range of functional comonomers suitable for the high-temperature conditions of the reaction. nih.gov

A versatile strategy to overcome this limitation is the post-polymerization modification of a precursor polymer created via inverse vulcanization. nih.gov This approach allows for the introduction of functional groups, such as amino methoxy silanes, under milder conditions after the initial high-sulfur polymer has been formed.

One notable example involves the inverse vulcanization of norbornenyl pentafluorophenyl ester (NB-PFPE) with elemental sulfur. nih.gov The resulting poly(sulfur-random-NB-PFPE) acts as a platform polymer. Its reactive pentafluorophenyl ester groups can undergo amidation with various primary amines, including aminopropyl trimethoxy silane. nih.gov This specific modification has been used to create cross-linked adsorbents for mercury remediation. nih.gov

Another related approach marries inverse vulcanization with silane chemistry. Researchers have reported the reaction of elemental sulfur with styrylethyltrimethoxysilane (B1148356) (StyTMS). d-nb.inforesearchgate.net The initial product is a soluble polymer, poly(sulfur-r-styrylethyltrimethoxysilane) or poly(Sₙ-r-StyTMS), where the methoxy functionalities of the silane are preserved. d-nb.inforesearchgate.net This polymer can then be subjected to a post-polymerization modification via hydrolysis and polycondensation of the methoxy groups, triggered by mild acidic conditions (e.g., HCl at pH 4). d-nb.inforesearchgate.net This step crosslinks the polymer chains, yielding high-sulfur-content polysiloxanes that can be used as coatings or to functionalize particles. d-nb.inforesearchgate.net For instance, silica microparticles coated with this polymer demonstrated an improved capacity for remediating Hg²⁺ ions. d-nb.inforesearchgate.net

The development of catalytic methods for inverse vulcanization, using agents like zinc oxide (ZnO), has further broadened the scope of this technique by reducing reaction temperatures and times, which can be beneficial for preserving sensitive functionalities. d-nb.info

Table 1: Examples of Post-Polymerization Modification via Inverse Vulcanization

| Precursor Polymer | Modifying Agent | Functional Outcome | Application Example | Citation |

|---|---|---|---|---|

| poly(sulfur-random-NB-PFPE) | Aminopropyl trimethoxy silane | Cross-linked high-sulfur polymer | Mercury adsorbents | nih.gov |

| poly(sulfur-r-styrylethyltrimethoxysilane) | Water (via hydrolysis/polycondensation) | Cross-linked polysiloxane network | Coatings, functionalized particles for Hg²⁺ remediation | d-nb.inforesearchgate.net |

Sol-Gel Synthesis of Organic-Inorganic Hybrid Materials Incorporating Aminosilanes

The sol-gel process is a versatile and widely used low-temperature method for creating organic-inorganic hybrid (OIH) materials. mdpi.com This synthesis involves the transition of a colloidal solution (sol) into a solid gel network. mdpi.com For silica-based hybrids, the process typically starts with the hydrolysis of silane precursors, such as tetra-alkoxy silicates or functionalized alkoxysilanes, to form silanol (Si-OH) groups. nih.gov These silanols then undergo condensation reactions to form a stable inorganic silica network of Si-O-Si bonds. nih.gov

Aminosilanes, particularly those with methoxy functional groups, are crucial precursors in this process. The amino group provides an organic functionality that can interact or bond with an organic polymer matrix, while the methoxy-silane portion hydrolyzes and condenses to form the inorganic framework. nih.govrsc.org This dual nature allows for the creation of hybrid materials where organic and inorganic components are linked at the molecular level, combining the properties of both. mdpi.com

Research has demonstrated the synthesis of novel OIH materials by combining amino silanes with renewable resources like soybean oil. rsc.org In one study, acetoacetylated soybean oil was reacted with different amino silanes. The process involved a simultaneous amine-acetoacetate reaction and an in-situ sol-gel reaction of the aminosilane, creating crosslinked hybrid coating materials without the need for a catalyst. rsc.org

In other work, OIHs were synthesized using polyetheramines (e.g., Jeffamines®) and an epoxy-functionalized alkoxysilane, epoxycyclohexylethyltrimethoxysilane (ECHETMS). mdpi.com The terminal amine groups of the polyetheramine react with the epoxy group of the silane, while the trimethoxysilane (B1233946) groups undergo sol-gel processing to form the inorganic network. mdpi.com The properties of the resulting hybrid material can be tuned by varying the molecular weight of the organic polymer. mdpi.com The integration of aminosilanes into these hybrid materials enhances properties like thermal stability and mechanical strength, making them suitable for applications ranging from coatings and adhesives to selective CO₂ capture and platforms for sensing applications. mdpi.comnih.govrsc.orgmdpi.com

Table 2: Sol-Gel Synthesis of Hybrid Materials with Aminosilanes

| Organic Precursor | Silane Precursor | Synthesis Feature | Resulting Material | Citation |

|---|---|---|---|---|

| Acetoacetylated soybean oil | Various amino silanes | Catalyst-free, one-step amine-acetoacetate reaction and in-situ sol-gel | Organic-inorganic hybrid coatings | rsc.org |

| Polyetheramines (Jeffamines®) | Epoxycyclohexylethyltrimethoxysilane (ECHETMS) | Reaction between amine and epoxy groups, followed by sol-gel process | Organic-inorganic hybrid films for sensing applications | mdpi.com |

| Generic polymer | Functionalized alkoxysilane | General hydrolysis and condensation | Silica-based hybrid with covalent bonds between organic and inorganic phases | nih.gov |

Scale-Up Considerations in Aminosilane Synthesis for Research Applications

Transitioning a synthetic procedure for aminosilanes from a laboratory bench to a larger, pilot scale for extensive research applications is a complex task that requires careful planning and a multidisciplinary approach. labmanager.comgenemod.net The primary goal is to reproduce the synthesis reliably and cost-effectively at a larger volume while maintaining product quality and safety. labmanager.comselvita.com

Key considerations in the scale-up process include:

Thermodynamic and Kinetic Factors: Heat management is a critical challenge. Reactions that are easily controlled in small lab flasks can become problematic at larger scales, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient. labmanager.com The longer heat-up and cool-down cycles in large reactors can affect reaction kinetics, potentially influencing product properties and impurity profiles. labmanager.com Therefore, reaction conditions, such as temperature and addition rates, often need to be re-optimized.

Equipment and Technology: The choice of equipment is crucial for a successful scale-up. This includes selecting reactors of appropriate size (e.g., 1-50L jacketed glass reactors), efficient stirring mechanisms, and condensers suitable for the larger volume. genemod.netselvita.com The equipment must be capable of handling the required temperature and pressure ranges. selvita.com Using modular equipment that can adapt to varying production needs is often advantageous. genemod.net

Process Robustness and Optimization: The chemist must thoroughly understand the reaction and its potential failure points. labmanager.com This involves testing the robustness of the synthesis by intentionally varying parameters like temperature, concentration, and stoichiometry to understand the impact on yield and purity. labmanager.com The objective is to develop a process that is not only high-yielding but also "greener" (less waste) and safer. selvita.com

Raw Material Sourcing and Supply Chain: For larger-scale synthesis, the availability and consistency of raw materials become significant. labmanager.com Suppliers must be vetted to ensure the quality of precursors. Even if materials have the same specifications, minor, unstated differences between batches or suppliers can affect the reaction outcome. labmanager.com

Analytical and Safety Protocols: Analytical methods used in the lab must be transferable to the production environment to ensure consistent quality control. labmanager.com A comprehensive safety review by environmental health and safety (EHS) experts is essential to manage the risks associated with handling larger quantities of chemicals. labmanager.com Detailed documentation of all procedures, changes, and validations is vital for traceability and reproducibility. genemod.net

Ultimately, a successful scale-up for research applications ensures that a sufficient quantity of the target aminosilane can be produced efficiently and safely, enabling further material development and testing. selvita.com

Reaction Mechanisms and Kinetics of Aminomethoxy Silane Interactions

Hydrolysis Kinetics of Alkoxysilyl Groups in Aminosilanes

The initial step in the reaction of aminomethoxy silanes is the hydrolysis of the methoxy (B1213986) groups (–OCH₃) to form silanol (B1196071) groups (–Si–OH) and release methanol. This reaction is influenced by several factors, including the catalytic nature of the amino group itself, the pH of the environment, and the solvent system.

The amino group (–NH₂) within the aminosilane (B1250345) molecule plays a significant role in catalyzing the hydrolysis of the alkoxysilyl groups. mdpi.com This intramolecular catalysis is a key feature that distinguishes aminosilanes from other alkoxysilanes. The lone pair of electrons on the nitrogen atom can act as a nucleophile, facilitating the hydrolysis process. acs.org The catalytic effect is so pronounced that aminosilanes can undergo hydrolysis without the need for external acid or base catalysts. cfmats.com

The rate of hydrolysis is also influenced by the structure of the amino group. Primary amines have been observed to exhibit a faster hydrolysis rate compared to secondary and tertiary amines. mdpi.com This is attributed to steric hindrance around the nitrogen atom in secondary and tertiary amines, which impedes their catalytic activity. mdpi.comnih.gov The number of amino groups in the silane (B1218182) molecule also affects the hydrolysis rate, with an increase in the number of amino groups leading to an enhanced catalytic effect and a more thorough hydrolysis reaction. nih.gov

The catalytic activity of the amino group can be understood through its ability to increase the local pH at the reaction site, which in turn accelerates the hydrolysis of the methoxy groups. mdpi.com The amine can also be protonated by surface silanol groups when in close proximity to a substrate, further influencing the reaction environment. acs.org

The pH of the reaction medium has a profound effect on the hydrolysis rate of aminosilanes. Generally, the hydrolysis of alkoxysilanes is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions. cfmats.comkccsilicone.com For non-amino silanes, adjusting the pH to an acidic range of 3 to 5 is often necessary to promote hydrolysis. cfmats.com However, due to the inherent basicity of the amino group, aqueous solutions of aminosilanes are typically alkaline, and thus they can be hydrolyzed directly without pH adjustment. cfmats.com

The solvent environment also plays a crucial role. The presence of water is essential for hydrolysis to occur. Studies have shown that the hydrolysis rate increases with higher water concentrations. elsevier.es Conversely, the presence of an alcohol solvent, such as ethanol (B145695), can delay the hydrolysis reaction. cfmats.comelsevier.es This is because the alcohol can compete with water in the reaction, and its presence can also affect the solubility and diffusion of the silane molecules.

The nature of the solvent can also influence the structure of the resulting silane layer. For instance, silane layers prepared in anhydrous toluene (B28343) at elevated temperatures tend to have a higher packing density and greater hydrolytic stability. nih.gov

Catalytic Effects of Amino Groups on Hydrolysis Rate

Condensation Mechanisms Leading to Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. These reactions lead to the formation of stable siloxane bonds (–Si–O–Si–), which are the building blocks of the resulting silica (B1680970) network.

Silanol groups can condense with each other in a process known as self-condensation or polycondensation. elsevier.es This reaction involves the elimination of a water molecule and the formation of a siloxane bridge. This process can lead to the formation of oligomers and eventually a three-dimensional cross-linked network. icrc.ac.ir The rate of condensation is also pH-dependent, being slowest at a slightly acidic pH of 4-5 and accelerated at both higher and lower pH values. kccsilicone.com

The structure of the resulting network is influenced by the reaction conditions. For example, in the presence of sufficient water, not all silanol groups may self-condense, leaving some free silanol groups in the final structure. elsevier.es The self-condensation can lead to the formation of both linear chains and cyclic structures. elsevier.es

In addition to self-condensation, the silanol groups of hydrolyzed aminosilanes can also react with hydroxyl groups present on the surface of inorganic substrates, such as silica or glass. mdpi.com This intermolecular condensation reaction forms strong, covalent siloxane bonds between the silane and the substrate, leading to the formation of a durable and stable surface coating. icrc.ac.ir This process is fundamental to the use of aminosilanes as adhesion promoters and coupling agents.

The amine group can also catalyze the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate surface. mdpi.com The amine can adsorb onto the silica surface through hydrogen bonding, which facilitates the interaction between the silicon atom of the silane and the surface silanol groups. mdpi.com

Self-Condensation of Silanol Groups

Interfacial Reaction Dynamics of Aminosilanes with Hydroxyl-Terminated Surfaces

The interaction of aminosilanes with hydroxyl-terminated surfaces is a complex process involving adsorption, hydrolysis, and condensation. The initial step is the physical adsorption of the aminosilane molecule onto the surface, which can be influenced by hydrogen bonding between the amino groups and the surface hydroxyls. nih.gov

Once at the interface, the methoxy groups of the silane hydrolyze, either through reaction with surface-bound water or with water from the surrounding environment. The resulting silanol groups can then react with the surface hydroxyls to form covalent Si-O-Si bonds. acs.org The efficiency of this grafting process is dependent on factors such as the surface silanol density and the reaction temperature. acs.org

Molecular dynamics simulations and spectroscopic studies have provided insights into the orientation and behavior of aminosilane molecules at interfaces. For instance, at a polymer interface, the methoxy groups of aminosilane molecules have been observed to orient themselves towards the polymer side, which is a prerequisite for the interfacial reaction to occur during curing. rsc.org

The reaction of aminosilanes with hydroxyl-terminated surfaces can lead to the formation of a high-density aminopropylsiloxane network. acs.org By controlling the reaction conditions, such as through sequential reactions of the aminosilane and water, it is possible to control the growth of the siloxane network on the surface. acs.org

Covalent Bond Formation (Si-O-Substrate)

The formation of a durable bond between an aminomethoxy silane and a hydroxylated substrate (like silica, glass, or metal oxides) is predicated on the creation of covalent Si-O-Substrate linkages. dow.com This process typically proceeds through the following steps:

Hydrolysis: The methoxy groups (-OCH₃) on the silane react with water to form silanol groups (-Si-OH) and methanol. This reaction can be catalyzed by acids or bases, but for aminosilanes, the amine functionality itself can catalyze the reaction. dtic.milgoogle.com The presence of some water, either in the solvent or adsorbed on the substrate surface, is essential for hydrolysis to occur. mdpi.com

Condensation: The newly formed silanol groups are highly reactive. They can condense with other silanol groups to form siloxane bonds (Si-O-Si), leading to oligomerization or polymerization of the silane in solution or on the surface. elsevier.esrussoindustrial.ru

Interfacial Bonding: Crucially, the silanol groups of the hydrolyzed silane can also condense with the hydroxyl groups present on the surface of the substrate (e.g., Si-OH on silica). This reaction forms a strong, covalent Si-O-Substrate bond and releases a water molecule. dow.comacs.org Heat treatment is often employed to drive this condensation reaction forward, converting initial hydrogen bonds into more stable covalent bonds. mdpi.comacs.org

The structure of the resulting silane layer, whether a monolayer or a multilayer, and its density are highly dependent on reaction conditions such as the solvent, temperature, silane concentration, and the presence of water. mdpi.comnih.gov For instance, reactions carried out in anhydrous toluene at elevated temperatures tend to produce denser and more hydrolytically stable layers compared to those prepared at room temperature or in the vapor phase. nih.gov

Hydrogen Bonding Interactions at the Interface

Before the formation of covalent bonds, hydrogen bonding plays a critical role in the initial adsorption and orientation of aminomethoxy silane molecules at the substrate interface. Several types of hydrogen bonds can form:

Silane-Substrate: The amino group of the silane can form hydrogen bonds with the surface hydroxyl groups of the substrate. nih.gov

Inter-silane: The amino groups and silanol groups of adjacent silane molecules can form hydrogen bonds with each other, contributing to the structure of the deposited film.

Solvent-Silane/Substrate: In solution-phase deposition, solvent molecules can also participate in hydrogen bonding, influencing the reaction kinetics. nih.gov

These initial hydrogen bonds are weaker than covalent bonds and can be displaced or converted. acs.orgnih.gov For example, rinsing with water can remove weakly physisorbed silane molecules that are only attached through hydrogen bonds. nih.gov Conversely, applying heat promotes the condensation reaction that transforms these hydrogen-bonded precursors into covalently attached silanes. acs.org Time-of-flight secondary ion mass spectrometry (ToF-SIMS) studies have provided direct evidence for the evolution of hydrogen bonds into covalent bonds during the curing process, showing that hydrogen bond interactions are most prevalent before curing and diminish as covalent interactions increase with temperature. acs.org

Kinetic Modeling and Rate Law Determination for Aminosilane Reactions

The kinetics of aminosilane reactions are complex due to the simultaneous and competing reactions of hydrolysis and condensation. The hydrolysis of alkoxysilanes is often treated as a pseudo-first-order reaction in the presence of excess water. scienceopen.com However, for aminosilanes, the amine functionality provides internal catalysis, complicating simple kinetic models. researchgate.netdtic.mil

Studies have shown that the hydrolysis of aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) is significantly faster than that of non-amino-functionalized silanes under neutral conditions. researchgate.netcolab.ws The reaction rate is influenced by pH, with acidic conditions generally enhancing hydrolysis while slowing self-condensation, leading to more stable silanol species in solution. colab.ws

Kinetic studies on the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) with a silsesquioxane silanol revealed that the reaction can be second-order with respect to the aminosilane, where a second APDMS molecule acts as a catalyst for the reaction. nih.gov The reaction rate was also found to be highly solvent-dependent, occurring much faster in non-polar hexane (B92381) than in polar tetrahydrofuran (B95107) (THF), due to competitive hydrogen bonding from the THF solvent that interferes with the formation of the necessary prereaction complex. nih.gov

Stability of Grafted Aminosilane Layers Under Diverse Environmental Conditions

The long-term performance of materials modified with aminomethoxy silanes is critically dependent on the stability of the grafted layer, particularly its resistance to hydrolysis under various environmental stressors.

Hydrolytic Stability Studies at Elevated Temperatures

The stability of aminosilane layers is a significant concern, especially in humid and high-temperature environments. acs.org The Si-O-Substrate and Si-O-Si bonds that form the silane network are susceptible to hydrolysis, which is the reverse of the condensation reaction. nih.gov This can lead to the detachment of the silane layer from the substrate and a loss of function. acs.org

Several factors influence hydrolytic stability:

Silane Structure: The structure of the aminosilane itself is crucial. For example, silanes with secondary amine groups that are sterically hindered, like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS), tend to form more hydrolytically stable layers. researchgate.netscispace.com This is because the amine group can catalyze the initial bond formation but is sterically hindered from catalyzing the reverse hydrolysis (detachment) reaction. researchgate.netscispace.com In contrast, primary amines like in APTMS can readily catalyze both attachment and detachment, rendering the layers less stable. researchgate.net

Reaction Conditions: Layers prepared in anhydrous solvents at elevated temperatures generally exhibit greater packing density and improved hydrolytic stability. nih.gov Vapor-phase deposition methods can also produce more reproducible and stable monolayers. researchgate.netscispace.com

Substrate Nature: The chemical composition and roughness of the substrate can affect the amount of silane deposited and the stability of the layer. More APS was found to deposit on complex silicate (B1173343) surfaces (like mineral fibers) compared to model silica wafers, and these layers were also more stable. acs.org

Studies have shown that aminosilane layers can degrade upon exposure to water, especially at elevated temperatures (e.g., 40°C or higher). mdpi.comnih.gov The extent of degradation can be quantified by monitoring changes in layer thickness or elemental composition over time. mdpi.comscispace.com

| Silane Type | Deposition Method | Stability Test Condition | Observation | Reference |

| APDMES | Toluene, 20°C | Immersion in water at 40°C | Complete loss of silane layer | nih.gov |

| APTES | Toluene, 70°C | Immersion in water for 24h | Thickness decreased from 23 Å to 8 Å | mdpi.com |

| AEAPTMS | Vapor Phase, elevated temp. | Hydrolysis testing | More hydrolytically stable than APTES layers | researchgate.netscispace.com |

| APS | Aqueous Solution on Fiber Melt | Aging at high humidity & temp. | More stable than layers on silica wafers | acs.org |

Mechanistic Investigations of Degradation Pathways

The primary degradation pathway for grafted aminosilane layers in aqueous environments is the hydrolysis of siloxane bonds. This includes both the interfacial Si-O-Substrate bonds and the cross-linking Si-O-Si bonds within the silane layer itself. nih.govmit.edu

The mechanism can be catalyzed by acids or bases and is accelerated by increased temperature and water concentration. nih.gov The amine functionality within the aminosilane layer can play a dual role, catalyzing not only the initial grafting reaction but also the hydrolytic cleavage of the siloxane bonds, leading to detachment. researchgate.net This intramolecularly catalyzed hydrolysis is a key degradation pathway. researchgate.netscispace.com

Another potential degradation mechanism, particularly on organic polymer substrates, is the hydrolysis of Si-O-C bonds. mit.edu These bonds are inherently unstable in the presence of water and their formation should be minimized to ensure durable adhesion. mit.edu

Thermo-oxidative degradation can also occur at high temperatures. In a study of a silicone-urethane coating containing aminosilane, degradation was found to initiate at labile C-H bonds, with volatile products including siloxanes identified, indicating a breakdown of the siloxane network. researchgate.net The loss of the silane layer can also be a result of the dissolution of the underlying substrate, especially for materials like silica in high pH or high-temperature water.

Interfacial Science and Adhesion Theory in Aminosilane Mediated Systems

Molecular-Level Adhesion Promotion Mechanisms of Aminosilanes

Aminosilanes enhance adhesion through a dual-reactivity mechanism, forming robust connections at the interface. dakenchem.com This involves both chemical bonding and electrostatic interactions, creating a durable link between dissimilar materials. dow.com

A significant contributor to the adhesion-promoting capabilities of aminosilanes is the formation of ionic bonds between the amine groups of the silane (B1218182) and acidic functionalities present on polymer chains. acs.orgresearchgate.net In systems containing polymers with carboxylic acid groups, such as certain acrylics, the amine groups of the amino methoxy (B1213986) silane can accept a proton from the acid, resulting in a positively charged ammonium (B1175870) species on the silane and a negatively charged carboxylate group on the polymer. acs.orgnih.gov This electrostatic attraction creates a strong ionic bond at the interface.

Spectroscopic studies, such as sum frequency generation (SFG) vibrational spectroscopy, have provided direct evidence for this ionic bonding. acs.orgnih.gov For instance, when an amino silane is introduced at the interface between silica (B1680970) and a butyl acrylate/methyl methacrylate (B99206) copolymer containing methacrylic acid, a notable decrease in the characteristic signals for the acid's O-H and C=O groups is observed. acs.orgnih.gov This indicates the deprotonation of the carboxylic acid and the formation of an ionic bond with the amine groups of the silane. acs.orgnih.gov

The methoxy groups of amino methoxy silanes play a critical role in chemically bonding to inorganic substrates, such as glass, silica, and metals. researchgate.netchinacouplingagents.com This process typically involves the hydrolysis of the methoxy groups (-OCH₃) into reactive silanol (B1196071) groups (-Si-OH) in the presence of water. dow.comrussoindustrial.ru These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming strong, covalent siloxane bonds (Si-O-Substrate). dow.comnist.gov This reaction firmly anchors the silane molecule to the inorganic surface. dow.com

Ionic Bond Formation between Amine Moieties and Acidic Polymer Functionalities

Interfacial Structure and Conformation of Aminosilane (B1250345) Layers

At a buried interface, such as between a polymer and a substrate, amino methoxy silane molecules tend to adopt a specific orientation to maximize favorable interactions. Studies using techniques like sum frequency generation (SFG) vibrational spectroscopy have shown that the amine end groups of the silane molecules preferentially orient themselves towards the polymer interface. nih.gov This orientation is driven by the potential for hydrogen bonding or ionic interactions with the polymer surface. nih.govrsc.org

Conversely, the methoxy headgroups are often directed away from the polymer and towards the bulk silane or an inorganic substrate. nih.govrsc.org For example, at a poly(ethylene terephthalate) (PET)/aminosilane interface, the amino groups form hydrogen bonds with the ester carbonyl groups of the PET, leading to an ordered arrangement where the methoxy groups face away from the PET surface. nih.gov This ordered segregation of the methoxy groups at the interface is considered crucial for effective adhesion promotion. nih.gov

The interface between a polymer and an aminosilane is not static; molecular reordering and migration can occur, influencing the final interfacial structure and adhesion strength. The presence of the aminosilane can induce changes in the polymer structure at the interface. For instance, the interaction between an aminosilane and an acrylic polymer can lead to an increase in the ordering of ester carbonyl groups from the polymer at the interface. acs.orgnih.gov

Furthermore, the silane molecules themselves can undergo complex structural arrangements. Depending on the reaction conditions, such as the solvent and the amount of water present, aminosilanes can form various structures on a surface, including covalently attached monolayers, two-dimensional self-assembled networks (horizontal polymerization), and multilayers (vertical polymerization). nih.govscispace.com The formation of these different structures is influenced by hydrogen bonding interactions and the reactivity of the silane's alkoxy groups. nih.govscispace.com The hydrolytic stability of these layers is also a critical factor, as weakly bonded silanes can be displaced by water. nih.gov

Orientation of Amino and Methoxy Headgroups at Buried Interfaces

Theoretical Models of Aminosilane Coupling Agent Functionality

Several theoretical models have been proposed to explain the functionality of aminosilane coupling agents at a molecular level. These models provide a framework for understanding the complex chemical and physical interactions that lead to enhanced adhesion.

The Chemical Bonding Theory is a cornerstone model, suggesting that the primary mechanism of adhesion promotion is the formation of covalent bonds across the interface. specialchem.com As previously discussed, this involves the silane forming siloxane bonds with the inorganic substrate and the amine group reacting with the organic polymer. dow.comspecialchem.com

The Interpenetrating Polymer Network (IPN) Theory proposes that the silane molecules at the interface can polymerize to form a rigid, cross-linked network. This silane network can physically entangle and interpenetrate with the polymer matrix, creating a diffuse interphase region rather than a sharp interface. raajournal.com This intermixing enhances the mechanical strength and toughness of the bond. The structure of this siloxane layer is influenced by the type of alkoxy group on the silane, with trialkoxy silanes forming more rigid networks than dialkoxy silanes. raajournal.comresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful computational tool for modeling the interactions at the silane/substrate interface at the atomic scale. researchgate.netacs.org DFT calculations can be used to determine the adhesion energy between different silane molecules and various substrates. For example, simulations have shown that aminosilanes can exhibit strong binding to surfaces like quartz through hydrogen bonding between the amine groups and surface hydroxyls. acs.org These theoretical calculations can help in selecting the optimal silane coupling agent for a specific application by predicting the strength of the interfacial bond. researchgate.net

| Interaction/Phenomenon | Description | Key Molecular Groups Involved | Supporting Evidence |

| Ionic Bonding | Electrostatic attraction between protonated amine groups on the silane and deprotonated acidic groups on the polymer. | Amine (silane), Carboxylic Acid (polymer) | Loss of O-H and C=O signals in SFG spectroscopy. acs.orgnih.gov |

| Chemical Coupling (Inorganic) | Formation of covalent siloxane bonds between the silane and the inorganic substrate. | Methoxy/Silanol (silane), Hydroxyl (substrate) | Widely reported in literature. dow.comresearchgate.net |

| Chemical Coupling (Organic) | Reaction of the amine group of the silane with functional groups on the polymer. | Amine (silane), Epoxy/Isocyanate (polymer) | Known reactivity of amines. specialchem.compowerchemical.com |

| Interfacial Orientation | Preferential alignment of silane molecules at the interface. | Amino and Methoxy headgroups | SFG studies showing amino groups towards the polymer and methoxy groups away. nih.govrsc.org |

| Molecular Reordering | Changes in the conformation of both polymer and silane molecules at the interface. | Ester C=O (polymer), Silane backbone | Observed changes in SFG spectra upon silane addition. acs.orgnih.gov |

| Interpenetrating Network | Formation of a cross-linked silane network that entangles with the polymer matrix. | Siloxane bonds (silane network) | Inferred from the improved mechanical properties of composites. raajournal.com |

Chemical Bonding Theory in Composite Adhesion

The primary mechanism by which aminosilanes enhance adhesion is through the formation of chemical bonds across the interfacial region, a concept central to adhesion science. wiley-vch.de These organosilanes establish a continuous chain of strong, durable covalent bonds from the inorganic substrate to the organic polymer, significantly enhancing the strength and stability of the composite material. wiley-vch.despecialchem.com

The process begins with the hydrolysis of the methoxy (-OCH₃) groups on the silane in the presence of water. This reaction converts the methoxy groups into reactive silanol (-Si-OH) groups. specialchem.com These silanols then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of most inorganic substrates, such as glass, silica, or metals. chinacouplingagents.com This step forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface. specialchem.com

Simultaneously, the amino (-NH₂) functional group at the other end of the silane's organic chain is oriented away from the substrate and is available to interact with the polymer matrix. acs.orgnih.gov This interaction can manifest in several ways depending on the polymer's chemistry. The amino groups can form strong covalent bonds with reactive functionalities in the polymer, such as epoxides in epoxy resins. wiley-vch.de In systems involving polymers with carboxylic acid groups, such as certain acrylics, the interaction can lead to the formation of strong ionic bonds between the protonated amine and the deprotonated acid. acs.orgresearchgate.net Furthermore, the amine functionality can participate in hydrogen bonding with polar groups on the polymer chain, such as ester carbonyls, further strengthening the interfacial connection. nih.gov

This creation of a covalently bonded interphase displaces weaker physical interactions, such as van der Waals forces, and ensures a robust and durable connection between the two dissimilar materials, capable of withstanding environmental stresses like moisture. researchgate.netspeautomotive.com

Wetting and Surface Energy Effects in Interfacial Adhesion

Beyond chemical bonding, the modification of surface properties plays a critical role in adhesion. For a strong adhesive bond to form, the liquid polymer resin must adequately wet the surface of the substrate. Wetting is governed by the surface energy of the solid substrate and the surface tension of the liquid resin. speautomotive.com Aminosilane treatment can significantly alter the surface energy of an inorganic substrate to improve its wettability by a specific polymer. gelest.comgelest.com

The application of an this compound layer can modify the substrate's critical surface tension. gelest.com For instance, studies have shown that modifying a titanium dioxide (TiO₂) surface with 3-aminopropyl trimethoxy silane (APMS) hydrolysate enhances the wettability of the surface by the solvent γ-butyrolactone, leading to the formation of a more uniform and higher-quality film. royalsocietypublishing.org The change in surface characteristics is directly tied to the chemical nature of the grafted silane layer.

Surface Properties of Aminosilane-Modified Al₂O₃

| Aminosilane | Water Contact Angle (WCA) | Surface Free Energy (SFE) (mJ/m²) |

|---|---|---|

| (3-Aminopropyl)triethoxysilane (APTES) | ~38° | 145 |

| 3-aminopropyldiethoxymethylsilane (APDES) | ~52° | 127 |

| 3-aminopropyl-dimethylethoxysilane (APMES) | ~58° | 106 |

Data sourced from vapor-phase grafting experiments on Al₂O₃ surfaces at 150 °C. uchicago.edu

Optimization of Interfacial Adhesion through Aminosilane Grafting Density

The performance of aminosilane coupling agents is not merely dependent on their presence but is highly influenced by their concentration and arrangement on the substrate surface, known as grafting density. Optimizing this density is key to maximizing both interfacial strength and the macroscopic performance of the final composite material.

Impact of Grafting Density on Interfacial Interaction Energy

Grafting density, defined as the number of silane molecules anchored per unit of surface area, has a direct impact on the interfacial interaction energy, or binding energy, between the substrate and the polymer matrix. researchgate.netnsf.gov Molecular dynamics simulations and experimental studies have shown that as the grafting density of aminosilane on a nanoparticle surface increases, the binding energy with the surrounding polymer matrix also tends to increase. researchgate.netnih.gov

A higher density of silane molecules provides more potential points for chemical and physical interaction with the polymer, strengthening the connection at a molecular level. nsf.gov This enhanced interaction is due to a greater number of covalent and hydrogen bonds forming across the interface. nih.gov Studies have demonstrated a direct proportionality between the amino silane content on nanosilica and the resulting interfacial interactions. nsf.gov

Correlation between Grafting Density and Macroscopic Performance

The microscopic changes in interfacial energy due to grafting density have a profound and measurable effect on the macroscopic performance of the composite material, including its mechanical and thermal properties. researchgate.netnih.gov

Effect of Aminosilane Grafting Density on Epoxy Composite Mechanical Properties

| Grafting Density | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) |

|---|---|---|---|

| 0% (Pure Epoxy) | 2.99 | 5.55 | 1.12 |

| 3% | 4.01 | 6.61 | 1.51 |

| 6% | 4.25 | 6.99 | 1.60 |

| 9% | 4.53 | 7.34 | 1.70 |

| 12% | 4.31 | 7.01 | 1.62 |

Data derived from molecular dynamics simulations of aminosilane-grafted nano-silica in an epoxy matrix. researchgate.net

Further molecular simulation studies comparing different aminosilanes at a fixed grafting density (10%) highlight that the molecular structure of the silane itself is also a critical variable. Modifying nano-SiO₂ with a longer-chain aminosilane (KH792) resulted in a more significant improvement in both mechanical and thermal properties compared to a shorter-chain aminosilane (KH550). mdpi.com This indicates that achieving optimal macroscopic performance is a multifactorial problem involving not just grafting density but also the selection of the appropriate silane for the specific polymer system.

Effect of Aminosilane Type on Epoxy Composite Properties (10% Grafting Density)

| System | Storage Modulus (MPa) | Glass Transition Temp. (Tg) (°C) |

|---|---|---|

| Pure Epoxy Resin | 2854 | 145 |

| Epoxy + Unmodified Nano-SiO₂ | 3012 | 158 |

| Epoxy + KH550-Modified SiO₂ | 3089 | 172 |

| Epoxy + KH792-Modified SiO₂ | 3130 | 206 |

Data represents a combination of experimental results and molecular simulations. mdpi.com

Therefore, the optimization of interfacial adhesion and composite performance requires a careful balancing of silane type and grafting density to create an interface that is both strong and flexible, allowing for efficient stress transfer between the substrate and the polymer matrix. nih.gov

Surface Functionalization Strategies Utilizing Methoxy Functionalized Aminosilanes

Modification of Inorganic Nanoparticles and Fillers

The surface treatment of inorganic nanoparticles and fillers with amino methoxy (B1213986) silanes is a critical strategy for improving their performance in various applications, particularly in polymer composites. This modification enhances dispersion, strengthens the filler-matrix interface, and imparts desired functionalities to the nanoparticle surface.

The surface of silica (B1680970) nanoparticles (SNPs) is rich in silanol (B1196071) (Si-OH) groups, making them ideal candidates for modification with aminotrimethoxysilanes. The process involves the hydrolysis of the silane's methoxy groups and subsequent condensation with the surface silanols. This grafting of amino groups alters the surface chemistry from hydrophilic to being more organophilic and reactive.

Researchers have successfully fabricated monodispersed raw silica nanoparticles and subsequently treated them with 3-aminopropyltrimethoxysilane (B80574) (APTMS) to graft amine groups onto the surface. researchgate.net A quantitative analysis using a ninhydrin (B49086) assay revealed that approximately 60 mol% of the APTMS molecules were immobilized, resulting in a surface density of 4.4 amine groups per square nanometer. researchgate.net In other studies, the functionalization of nonporous silica nanoparticles with 3-aminopropyltriethoxysilane (B1664141) (APTES) was shown to significantly alter surface properties. nih.gov This modification is confirmed by changes in surface area and an increase in zeta potential from negative to positive values, indicating the successful attachment of amine molecules. nih.gov The efficiency of the grafting reaction is influenced by parameters such as pH, silane (B1218182) concentration, temperature, and reaction time. ajol.info

Table 1: Effect of APTES Functionalization on Silica Nanoparticle Properties

| Property | Bare Silica NPs | APTES-Functionalized Silica NPs | Reference |

|---|---|---|---|

| Surface Area (m²/g) | 66 (±3) | 42 (±2) | nih.gov |

| Zeta Potential (mV) | -25 | +19 | nih.gov |

| Organic Loading (mmol/g) | N/A | 0.582 | nih.gov |

| Amine Group Density (groups/nm²) | N/A | 4.4 | researchgate.net |

Methoxy-functionalized aminosilanes are also extensively used to modify the surface of metal oxide nanoparticles like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃).

Titanium Dioxide (TiO₂): A simple hydrothermal synthesis route has been developed for the in-situ functionalization of TiO₂ nanoparticles using aminosilanes such as 3-aminopropyltriethoxysilane (APTES) and 3-(2-aminoethylamino)propyldimethoxymethylsilane (AEAPS). researchgate.net This process can alter the nanoparticle morphology; while unmodified synthesis yields spherical particles, the use of aminosilanes can lead to the formation of rod-like nanostructures due to specific adsorption on certain crystallographic faces of anatase TiO₂. researchgate.netbeilstein-journals.orgntnu.no The functionalization renders the nanoparticles hydrophobic by forming covalent bonds on the TiO₂ surface. researchgate.netbeilstein-journals.org This surface modification typically leads to a decrease in the specific surface area (SBET) and total pore volume. nih.gov For instance, modifying TiO₂ with increasing concentrations of APTES resulted in a progressive reduction in surface area. nih.gov

Table 2: Properties of Unfunctionalized and In-Situ Aminosilane-Functionalized TiO₂ Nanoparticles

| Sample | BET Specific Surface Area (m²/g) | Particle Size from BET (nm) | Morphology | Reference |

|---|---|---|---|---|

| Unfunctionalized TiO₂ | 195 | 7.9 | Spherical | researchgate.net |

| Ti-APTES | 163 | 9.5 | Spheres and Rods (50-100 nm) | researchgate.netresearchgate.net |

| Ti-AEAPS | 149 | 10.3 | Spheres and Rods (50-200 nm) | researchgate.netresearchgate.net |

Aluminum Oxide (Al₂O₃): The surface of Al₂O₃ nanoparticles can be functionalized with various aminosilanes to improve their compatibility with polymer matrices in composites. mdpi.com Studies have investigated the vapor-phase reaction of aminosilanes with varying numbers of ethoxy groups—such as 3-aminopropyltriethoxysilane (APTES), 3-aminopropyldiethoxymethylsilane (APDES), and 3-aminopropylmonoethoxydimethylsilane (APMES)—on Al₂O₃ surfaces. uchicago.edu The reaction temperature influences the bonding configuration, with higher temperatures promoting more anchored siloxy bonds. uchicago.edu The functionalization of Al₂O₃ nanoparticles with silane coupling agents like KH550 (an aminosilane) has been shown to significantly enhance the mechanical properties of epoxy composites. mdpi.com

A primary challenge in creating polymer composites is the tendency of inorganic fillers to agglomerate within the hydrophobic polymer matrix due to their different polarities. evonik.com Methoxy-functionalized aminosilanes serve as excellent compatibilizers or dispersing aids by modifying the filler surface. evonik.comrussoindustrial.ru The silane forms a chemical bridge at the interface, improving the wetting between the resin and the filler and reducing the viscosity of the composite melt. evonik.com

This improved dispersion leads to enhanced mechanical and physical properties. For example, treating Al₂O₃ nanoparticles with aminosilane (B1250345) prior to their incorporation into an LDPE matrix led to nanocomposites with increased storage and loss moduli at low loadings, indicating an improved interphase. acs.org Similarly, the use of an aminosilane coupling agent in natural rubber composites with hybrid bio-fillers reduced the swelling degree, which is attributed to improved filler dispersion and stronger filler-matrix bonding that restricts solvent absorption. mdpi.com The modification of fillers with aminosilanes has been shown to increase the strength of polyurethane composites. researchgate.net

Functionalization of Metal Oxide Nanoparticles (e.g., TiO2, Al2O3)

Surface Engineering of Fibrous Materials

The modification of fibrous materials, including natural cellulose (B213188) and synthetic carbon-based fibers, with methoxy-functionalized aminosilanes is a key strategy for enhancing their performance as reinforcement in composites.

Cellulose, an abundant biopolymer, possesses numerous hydroxyl groups, making it suitable for surface modification with aminosilanes. scirp.org Grafting aminosilanes onto cellulose fibers improves their compatibility with hydrophobic polymer matrices and enhances the interfacial adhesion, which is crucial for effective stress transfer from the matrix to the fiber. encyclopedia.pub

In one study, kenaf-derived cellulose was thermally grafted with 3-aminopropyltriethoxysilane (APS). ncsu.educabidigitallibrary.org The resulting silane-grafted cellulose (SGC), when used as a filler in a poly(lactic acid) (PLA) matrix, led to significant improvements in the composite's mechanical properties compared to those reinforced with untreated cellulose. cabidigitallibrary.org The thermal stability of the cellulose itself was improved by 8 °C after silane grafting, and the resulting PLA/SGC composite showed a 12 °C improvement in thermal stability over the PLA/C composite. ncsu.edu In another approach, cellulose nanocrystals were covalently grafted onto amino-modified carbon fibers, creating a hierarchical interface that dramatically improved the tensile strength of epoxy composites from 519 MPa to nearly 900 MPa. mdpi.com

Table 3: Mechanical Properties of PLA Composites Reinforced with Untreated and Silane-Grafted Cellulose (30 wt% filler)

| Property | Neat PLA | PLA/Cellulose (PLA/C) | PLA/Silane-Grafted Cellulose (PLA/SGC) | Reference |

|---|---|---|---|---|

| Tensile Strength (MPa) | 47 | 53.1 (13% increase) | 57.8 (23% increase) | cabidigitallibrary.org |

| Tensile Modulus (GPa) | ~1.5 | ~3.0 (doubled) | ~3.0 (doubled) | cabidigitallibrary.org |

| Thermal Stability Improvement | N/A | - | +12 °C (vs. PLA/C) | ncsu.edu |

Carbon nanofibers (CNFs) and carbon nanotubes (CNTs) are known for their exceptional mechanical properties, but their hydrophobic nature leads to agglomeration in polymer matrices. wikipedia.orgkobv.de Surface functionalization with aminosilanes is an effective method to improve their dispersion and interfacial bonding. researchgate.neticm.edu.pl

The process often begins with an oxidation step to introduce hydroxyl or carboxyl groups on the carbon surface, which then serve as anchoring points for the silane molecules. mdpi.com Research has explored the silanization of CNFs with various aminosilanes, studying the influence of reaction parameters like temperature and silane structure. researchgate.net For example, multiwalled carbon nanotubes (MWCNTs) were treated with aminopropyltriethoxysilane (APS) to bind amine groups to the nanotube surface, which was confirmed by the presence of Si-O-C linkages. scispace.com The incorporation of these functionalized MWCNTs into an epoxidized natural rubber matrix resulted in significant improvements in mechanical, electrical, and thermal degradation properties compared to composites with pristine MWCNTs. scispace.com Similarly, chemical silanization of CNFs with [3-(2-aminoethylamino)propyl]trimethoxysilane reduced the tendency of the nanofibers to agglomerate. mdpi.com

Aminosilane Grafting onto Cellulose Fibers for Composite Reinforcement

Creating Bifunctional Surfaces with Aminosilane Derivatives

The ability of aminosilane derivatives to present a chemically reactive amine functionality on a substrate surface is the basis for creating bifunctional surfaces. This process, known as silanization, transforms a standard substrate into a platform for further chemical modification. alwsci.com The amine group provides a versatile anchor point for a variety of subsequent coupling reactions, enabling the tailored design of surfaces for specific applications. nih.gov

Tailoring Surface Hydrophilicity/Hydrophobicity

The surface energy of a material, which dictates its hydrophilic (water-attracting) or hydrophobic (water-repelling) character, can be precisely controlled using aminosilane derivatives. The inherent amine groups on a silanized surface can alter its polarity. However, further modification of these amine groups allows for a broad range of tunable wettability.

New aminosilanes with hydrolyzable Si-N bonds have been developed specifically as hydrophobic modifiers for silicon dioxide (SiO₂) surfaces. tandfonline.com Research has shown that the decoration of nanocellulose with amino-silane can enhance the hydrophobic character of the resulting nanocomposite material. acs.org The strategy involves using the multiple hydroxyl groups on the nanocellulose surface as reactive sites for chemical modification with silanes, reducing the natural hydrophilicity of the cellulose. acs.org This surface functionalization is crucial for improving the compatibility between hydrophilic fillers and hydrophobic polymer matrices. acs.org

Table 1: Research Findings on Aminosilane Surface Modification and Wettability

| Aminosilane Derivative Used | Substrate | Key Finding | Reference |

|---|---|---|---|

| Aminosilanes with Si-N bonds | SiO₂ | Acted as effective hydrophobic modifiers. | tandfonline.com |

| Amino-silane (unspecified) | Nanocellulose | Enhanced the hydrophobic character of the nanocellulose. | acs.org |

Immobilization of Ligands and Bioactive Molecules

The primary amine groups introduced onto a surface by methoxy-functionalized aminosilanes are highly versatile for the covalent attachment of a wide array of molecules. nih.gov This capability is extensively used in biotechnology and biomedical engineering to create bioactive surfaces that can interact with biological systems in a specific and controlled manner. nih.govrsc.org

The process typically involves a multi-step approach. First, the substrate is functionalized with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to create an amine-terminated surface. nih.govmdpi.comnih.gov These amine groups can then be activated using cross-linking agents like glutaraldehyde (B144438) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to facilitate the covalent bonding of proteins, peptides, or other bioactive ligands. rsc.orgmdpi.comgoogle.com

Key Research Findings:

Peptides: Self-assembled peptide amphiphile (PA) nanofibers containing the RGDS cellular adhesion sequence have been successfully anchored to NiTi substrates using an aminosilane linker, promoting cellular adhesion, spreading, and proliferation. nih.gov

Enzymes: Enzymes such as thermolysin and invertase have been effectively immobilized on silica surfaces modified with aminosilanes. google.com This allows for the development of biocatalytic surfaces for applications like the continuous flow production of low molecular weight protamine. google.com

Proteins: Studies have compared different strategies for immobilizing proteins like human serum albumin (HSA) onto aminosilane-modified mica surfaces, highlighting the importance of the chosen crosslinker for successful attachment. mdpi.com

Selective Cell Growth: Aminosilane-modified surfaces have been shown to selectively regulate the viability and growth of different cell types. For example, these surfaces promoted the proliferation of human umbilical vein endothelial cells (HUVECs) while reducing the activity of human coronary artery smooth muscle cells (HCASMCs), a desirable characteristic for cardiovascular implants. nih.gov

Advanced Surface Coating Technologies with Aminosilane Primers

Formation of Uniform and Planar Silane Primer Layers

The performance of a silane primer is highly dependent on its ability to form a uniform, continuous, and defect-free layer on the substrate. nih.govresearchgate.net The formation of non-homogenous or excessively thick silane layers can create a weak boundary that is prone to failure. onlytrainings.comresearchgate.net

Research has demonstrated that the molecular structure of the aminosilane plays a crucial role in film formation. A study investigating the effects of different aminosilane coupling agents on a silane primer found that N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) was particularly effective at forming a continuous and uniform film. nih.govresearchgate.net The presence of two amino groups in this molecule was found to promote moderate and uniform hydrolysis of the silane primer system. nih.govresearchgate.net Furthermore, the dimethoxy structure, as opposed to a trimethoxy structure, was more conducive to improving the density of the interfacial layer and forming a planar surface structure. nih.govresearchgate.net

The process of film formation over time has been observed using scanning electron microscopy (SEM). Initially, a discontinuous film forms, which, under the influence of the aminosilane, becomes smooth and continuous as hydrolytic cross-linking between silane molecules progresses. nih.govmdpi.com This process continues until a thick and dense silane layer is formed. nih.govmdpi.com The use of vapor-phase deposition methods can also lead to more reproducible and homogeneous monolayer films compared to some solution-based processes. researchgate.net

Table 2: Effect of Aminosilane Structure on Primer Layer Formation

| Aminosilane Coupling Agent | Key Structural Features | Observed Effect on Primer Layer | Reference |

|---|---|---|---|

| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | Two amino groups, dimethoxy functionality | Promoted moderate hydrolysis, leading to a continuous, uniform, and planar film with improved interfacial density. | nih.govresearchgate.net |

Enhancement of Wettability for Subsequent Layer Deposition

For a primer to be effective, the subsequent coating must be able to wet its surface thoroughly. ulprospector.com The surface energy of the aminosilane primer layer dictates its wettability. ulprospector.com An ideal primer modifies the substrate surface to have a higher surface energy than the liquid surface tension of the coating to be applied, ensuring good wetting and spreading. ulprospector.com

Studies on universal adhesives (UAs) containing aminosilanes for dental applications have evaluated their effect on the wettability of ceramic surfaces. One study found that a UA containing a dual-silane system (organofunctional trialkoxysilane/aminosilane) did not significantly differ in its wettability characteristics compared to a trialkoxysilane-only UA. nih.gov This indicates that the inclusion of an aminosilane monomer to improve adhesion did not compromise the wetting behavior necessary for applying the subsequent resin composite. nih.gov

The configuration of the silane molecules on the surface is a determining factor for wettability. acs.org If the functional groups of the silane are readily accessible to the liquid being applied, it can lead to strong interactions and good wettability. acs.org Conversely, if the functional groups are sterically hindered or oriented away from the surface, it can result in poorer wetting. acs.org Therefore, controlling the deposition process to achieve the optimal silane orientation is key to enhancing wettability for subsequent layers.

Computational and Theoretical Modeling of Aminomethoxy Silane Systems

Quantum Chemical Studies on Aminosilane (B1250345) Reaction Pathways

Quantum chemistry provides a foundational framework for understanding the mechanisms of chemical reactions involving aminosilanes. acs.org These calculations can map out the intricate sequence of molecular transformations that occur as reactants evolve into products, providing detailed information on energy changes and structural evolution. rsc.org Methods such as calculating the Minimum Energy Path (MEP) or the Intrinsic Reaction Coordinate (IRC) are crucial for identifying the most probable reaction routes. rsc.org

The hydrolysis and condensation of aminosilanes are fundamental processes in the formation of silica-based materials and surface modifications. Quantum chemical calculations are employed to determine the activation energy (Ea) for these reactions, which dictates their rates. The activation energy landscape reveals the energy barriers that must be overcome for the reaction to proceed, including the energies of transition states and intermediates.

For instance, Density Functional Theory (DFT) calculations have been used to investigate the decomposition of aminosilane precursors on various surfaces. In a study of diisopropylaminosilane (DIPAS) on a hydroxylated WO₃ surface, the decomposition was found to occur in two steps: an initial Si-N bond cleavage followed by the decomposition of the SiH₃* intermediate. rsc.org The rate-determining step was identified as the Si-H dissociation of the SiH₃* intermediate, which possessed a calculated activation barrier of 1.19 eV. rsc.org On a metallic W(110) surface, the pathway was different, with sequential Si-H dissociations occurring first, followed by a rate-limiting Si-N dissociation with an activation barrier of 1.06 eV. rsc.org Such studies highlight how the substrate can dramatically alter the reaction pathway and its energetic profile.

| Precursor | Surface | Rate-Determining Step | Calculated Activation Barrier (eV) |

|---|---|---|---|

| Diisopropylaminosilane (DIPAS) | Hydroxylated WO₃(001) | Si-H dissociation of SiH₃ | 1.19 |

| Diisopropylaminosilane (DIPAS) | W(110) | Si-N dissociation of C₅H₇NSi | 1.06 |

The choice of solvent can significantly influence the thermodynamics and kinetics of aminosilane reactions. threebond.co.jp Solvents can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products, or by directly participating in the reaction mechanism. threebond.co.jp Computational models, particularly those incorporating a polarizable continuum model (CPCM), can quantify these effects.

A study on the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) with a silsesquioxane silanol (B1196071) found that the reaction proceeds much faster in a non-polar solvent like hexane (B92381) compared to a polar solvent like tetrahydrofuran (B95107) (THF). Computational results suggested this was due to the competitive hydrogen bonding of the polar THF with the silanol groups, which interferes with the formation of the necessary prereaction complex between the aminosilane and the silsesquioxane.

Similarly, the formation of aminopropylsilane (B1237648) (APS) layers on silica (B1680970) substrates is highly dependent on the solvent used for deposition. acs.org DFT calculations can be used to model the interaction of the silane (B1218182) with the surface in the presence of different solvent environments (e.g., aqueous vs. organic), helping to explain experimental observations of film quality and hydrolytic stability. acs.org

Activation Energy Landscapes for Hydrolysis and Condensation

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecular systems. nih.gov By calculating the trajectory of atoms and molecules over time, MD provides insights into the physical processes governing the structure and properties of aminosilanes at interfaces, which is crucial for applications in adhesion, composites, and surface functionalization. columbia.edudntb.gov.ua

The performance of aminosilanes as coupling agents or adhesion promoters is intrinsically linked to their conformation and ordering at the interface between two materials. MD simulations can reveal how these molecules arrange themselves to optimize their interactions with the substrate and surrounding matrix.

For example, MD simulations of amino-modified siloxane polymers at an air-water interface showed that the molecular conformation is dependent on surface concentration. columbia.edu At low concentrations, the aminosiloxanes adopted a serpentine (B99607) shape, while at higher concentrations, they coiled to maximize the favorable interactions between their functional groups and the water subphase. columbia.edu In another study, MD simulations were used to investigate the molecular behavior of an amino silane adhesion promoter at a buried polymer interface (PET/PDMS). rsc.org The simulations, consistent with experimental results, showed that the amino silane molecules segregate to the interface and adopt a specific orientation. rsc.org

MD simulations have also been used to probe the structure of aminosilanes grafted onto nanoparticles within a polymer matrix. Simulations of epoxy resins filled with silica nanoparticles modified by various aminosilane coupling agents, such as (3-Aminopropyl)triethoxysilane, demonstrated that the grafted silanes significantly enhance mechanical properties like the elastic and shear moduli. mdpi.com These improvements are directly related to the molecular-level interactions and conformations at the nanoparticle-polymer interface. mdpi.commdpi.com

| Composite System | Elastic Modulus (GPa) | Shear Modulus (GPa) | Bulk Modulus (GPa) |

|---|---|---|---|

| Pure Epoxy Resin | 2.89 | 1.07 | 4.53 |

| Epoxy + Unmodified SiO₂ | 3.86 | 1.43 | 5.88 |

| Epoxy + SiO₂-grafted-(3-aminopropyl)triethoxysilane | 4.27 | 1.58 | 6.54 |

| Epoxy + SiO₂-grafted-N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | 4.75 | 1.77 | 7.14 |

The diffusion of aminosilanes to an interface and their subsequent segregation are critical dynamic processes. MD simulations can track these phenomena, providing a picture of how the interfacial region evolves over time. This is particularly important in multicomponent systems like adhesives or composites, where the concentration of the coupling agent at the interface can differ significantly from the bulk. researchgate.net

Simulations have been used to confirm the segregation of the amine component of a silane coupling agent at an alumina (B75360) interface within a silicone resin. threebond.co.jp The results showed a clear accumulation of the terminal amino groups from the silane at the alumina surface, even after short simulation times. threebond.co.jp In other work, MD simulations of epoxy resins curing on a copper substrate revealed that smaller amine compounds tend to segregate at the outermost interface, which can accelerate the initial curing reaction. researchgate.net This entropy-driven segregation is influenced by the molecular size distribution of the resin components. researchgate.net Free energy calculations can complement MD simulations to explain the thermodynamic driving forces behind such segregation. rsc.org

Simulating Molecular Conformation and Ordering at Interfaces

Mechanistic Insights from Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are cornerstones of computational chemistry for gaining deep mechanistic insights into chemical processes. researchgate.net These first-principles calculations solve the electronic structure of a molecular system, allowing for the accurate determination of geometries, reaction energies, and electronic properties without reliance on empirical parameters. arxiv.orgmdpi.com

DFT calculations have been instrumental in understanding the structure of hydrolyzed aminosilanes in solution. A study of hydrolyzed 3-aminopropyltriethoxysilane (B1664141) (h-APS) identified five stable minima on its potential energy surface. worldscientific.com The most stable structure was found to be a neutral form stabilized by a strong intramolecular hydrogen bond between the hydroxyl (OH) and amino (N) groups, rather than a zwitterionic form. worldscientific.com

Furthermore, DFT is widely used to elucidate reaction mechanisms at surfaces. For the atomic layer deposition (ALD) of silicon nitride, DFT combined with ab initio molecular dynamics (AIMD) has been used to study the surface reactions of aminosilane precursors like diisopropylaminosilane (DIPAS). rsc.org These calculations revealed that the initial reaction mechanism is highly surface-dependent. On a hydroxylated oxide surface, the reaction is facilitated by hydrogen bonding between the surface OH groups and the nitrogen atom of the aminosilane, leading to facile Si-N bond cleavage. rsc.org Such detailed mechanistic understanding is critical for optimizing thin-film deposition processes. DFT calculations have also been used to determine the binding energy between aminosilanes and various substrates, providing a quantitative measure of adhesion strength. For instance, the binding energy of a glycine-bridged silane to a polyamide (PA6) chain was calculated to be significantly higher than that of standard 3-aminopropyl triethoxysilane (B36694) (APTES), explaining its superior performance in composite materials. researcher.life

Elucidating Catalytic Roles of Amines in Silane Reactions

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the multifaceted catalytic roles of amines in reactions involving silanes. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental methods alone.

Furthermore, theoretical studies have explored the direct catalytic activity of amine-derived species. In the context of Si-N bond formation through dehydrocoupling of amines and silanes, computational analysis suggests a mechanism where the silane participates in the deprotonation of the amine, potentially through a hypervalent silicon hydride intermediate. cam.ac.uk This highlights the active role of the silane, facilitated by the amine, in the catalytic cycle.